molecular formula C17H35N4O14P3 B12420922 MBC-11 triethylamine

MBC-11 triethylamine

Katalognummer: B12420922
Molekulargewicht: 612.4 g/mol
InChI-Schlüssel: KSJMUOBBQFQDAA-UIRRGPDLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

MBC-11 triethylamine is a first-in-class conjugate of the bone-targeting bisphosphonate etidronate covalently linked to the antimetabolite cytarabine. This compound has shown potential in treating tumor-induced bone disease by targeting and concentrating its active components at the site of disease .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of MBC-11 triethylamine involves the covalent linkage of bisphosphonate etidronate to cytarabine. The reaction conditions typically include the use of solvents like dimethyl sulfoxide and polyethylene glycol, with the addition of surfactants like Tween 80 to ensure proper solubility and stability .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The compound is typically stored at low temperatures to maintain its stability over extended periods .

Analyse Chemischer Reaktionen

Types of Reactions

MBC-11 triethylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction outcomes .

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially different biological activities .

Wissenschaftliche Forschungsanwendungen

MBC-11 triethylamine has a wide range of scientific research applications:

Wirkmechanismus

MBC-11 triethylamine exerts its effects by targeting bone tissue and releasing active concentrations of cytarabine at the site of disease. The bisphosphonate etidronate component binds to bone, while the cytarabine component inhibits cancer cell proliferation by interfering with DNA synthesis. This dual mechanism allows for targeted treatment of bone-associated cancers .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

MBC-11 triethylamine is unique due to its dual-action mechanism, combining bone-targeting properties with antimetabolite activity. This makes it particularly effective for treating tumor-induced bone disease, offering advantages over other bisphosphonates that do not have the same targeted cytotoxic effects .

Biologische Aktivität

MBC-11 triethylamine is a novel compound that combines the bone-targeting bisphosphonate etidronate with the antimetabolite cytarabine (araC). This unique conjugate has been investigated for its potential therapeutic applications, particularly in treating tumor-induced bone disease (TIBD). The compound leverages the properties of both components to selectively target bone tissue and inhibit cancer cell proliferation.

This compound operates through a dual mechanism:

  • Bone Targeting : The etidronate component binds to hydroxyapatite in bone, allowing for localized delivery of the cytarabine.
  • Antimetabolite Activity : Cytarabine interferes with DNA synthesis in cancer cells, thereby inhibiting their proliferation.

This targeted approach not only aims to reduce tumor burden but also preserves bone structure, making it a promising candidate for treating conditions associated with cancer metastasis to bone.

In Vitro Studies

Research has demonstrated that MBC-11 significantly inhibits the growth of various cancer cell lines. For example:

  • In vitro studies showed that MBC-11 decreased KAS-6/1 cell growth from approximately 56% at 10^-8 M to 6% at 10^-5 M .
  • It exhibited similar inhibitory effects across multiple cell lines within the concentration range of 10^-8 M to 10^-4 M .

In Vivo Studies

In vivo experiments further underscored the efficacy of MBC-11:

  • Mice treated with MBC-11 (0.04 μg/day, subcutaneously) showed a 40% incidence of bone metastases , significantly lower than the 90% incidence in PBS-treated controls and 100% in zoledronate-treated mice .
  • The compound also reduced overall bone tumor burden and maintained bone structure, suggesting a favorable impact on survival rates .

Comparative Analysis

To contextualize MBC-11's effectiveness, it is useful to compare it with other bisphosphonates:

CompoundMechanismUnique Features
MBC-11 Bone-targeting + AntimetaboliteDual-action mechanism
Zoledronate Bone-targetingNo antimetabolite activity
Pamidronate Bone-targetingDifferent pharmacokinetic properties
Alendronate Bone-targetingUsed primarily for osteoporosis

MBC-11's combination of targeting and cytotoxic properties makes it distinct among bisphosphonates, enhancing its potential as a treatment option for TIBD .

Clinical Implications

Recent studies have highlighted the clinical implications of using MBC-11 in managing TIBD:

  • Tumor Burden Reduction : Clinical trials indicated that patients receiving MBC-11 showed a marked decrease in tumor size and improved quality of life.
  • Bone Preservation : Patients treated with MBC-11 experienced less bone loss compared to those on standard therapies, suggesting enhanced skeletal integrity during cancer treatment.

Future Research Directions

Further research is warranted to explore:

  • Long-term effects and safety profiles in diverse populations.
  • Synergistic effects when combined with other anticancer agents.
  • Mechanistic studies to elucidate specific pathways influenced by MBC-11.

Eigenschaften

Molekularformel

C17H35N4O14P3

Molekulargewicht

612.4 g/mol

IUPAC-Name

[1-[[[(2R,3S,4S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]-1-hydroxyethyl]phosphonic acid;N,N-diethylethanamine

InChI

InChI=1S/C11H20N3O14P3.C6H15N/c1-11(18,29(19,20)21)30(22,23)28-31(24,25)26-4-5-7(15)8(16)9(27-5)14-3-2-6(12)13-10(14)17;1-4-7(5-2)6-3/h2-3,5,7-9,15-16,18H,4H2,1H3,(H,22,23)(H,24,25)(H2,12,13,17)(H2,19,20,21);4-6H2,1-3H3/t5-,7-,8+,9-,11?;/m1./s1

InChI-Schlüssel

KSJMUOBBQFQDAA-UIRRGPDLSA-N

Isomerische SMILES

CCN(CC)CC.CC(O)(P(=O)(O)O)P(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@@H]([C@@H](O1)N2C=CC(=NC2=O)N)O)O

Kanonische SMILES

CCN(CC)CC.CC(O)(P(=O)(O)O)P(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.